N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS No.: 896349-72-7
Cat. No.: VC8311863
Molecular Formula: C18H17NO6S4
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896349-72-7 |
|---|---|
| Molecular Formula | C18H17NO6S4 |
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
| Standard InChI | InChI=1S/C18H17NO6S4/c20-28(21,18-4-2-10-27-18)17(16-3-1-9-26-16)12-19-29(22,23)13-5-6-14-15(11-13)25-8-7-24-14/h1-6,9-11,17,19H,7-8,12H2 |
| Standard InChI Key | FVYNPBQKJJZYIC-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Introduction
Molecular Structure and Composition
Core Structural Features
The compound’s backbone consists of a 2,3-dihydro-1,4-benzodioxine core, a heterocyclic system comprising a benzene ring fused to a 1,4-dioxane ring. At position 6 of the benzodioxine, a sulfonamide group (-SO₂NH₂) is attached, while the ethyl side chain at position 2 is substituted with two thiophene-derived groups: a thiophen-2-yl moiety and a thiophene-2-sulfonyl group . This arrangement creates a sterically congested environment, influencing both reactivity and biological interactions.
Thiophene Substituents
The thiophene rings, sulfur-containing heterocycles, contribute to the molecule’s electronic profile through their aromatic π-systems and sulfur lone pairs. The sulfonyl group (-SO₂-) on one thiophene enhances polarity, potentially improving water solubility and hydrogen-bonding capacity.
Sulfonamide Functionality
The sulfonamide group is a critical pharmacophore, known for its role in enzyme inhibition and antimicrobial activity. Its presence suggests possible interactions with biological targets such as carbonic anhydrases or bacterial dihydropteroate synthases .
Molecular Formula and Stereochemistry
The molecular formula is C₁₈H₁₇N₁O₆S₄, with a molecular weight of 471.59 g/mol . The compound exists as a racemic mixture, indicating the presence of two enantiomers due to the chiral center at the ethyl bridge connecting the benzodioxine and thiophene-sulfonyl groups .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 471.59 g/mol |
| logP (Partition Coefficient) | 2.20 |
| logD (Distribution Coefficient) | 2.20 |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 89.36 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the formation of the benzodioxine core. Key steps include:
-
Benzodioxine Core Assembly: Reaction of catechol derivatives with 1,2-dibromoethane under basic conditions to form the 1,4-benzodioxine ring .
-
Sulfonylation: Introduction of the sulfonamide group at position 6 using sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) in the presence of aqueous sodium carbonate .
-
Side Chain Functionalization: Alkylation of the benzodioxine amine with a di-substituted ethyl bromide precursor bearing thiophene and thiophene-sulfonyl groups.
Reaction Conditions
-
Solvents: Dimethylformamide (DMF) and dichloromethane are commonly employed for their ability to dissolve both polar and non-polar intermediates .
-
Catalysts: Lithium hydride (LiH) acts as a base to deprotonate amines and facilitate nucleophilic substitutions .
-
Temperature: Reactions are typically conducted at 0–25°C to control exothermic processes and minimize side reactions.
Challenges in Synthesis
-
Steric Hindrance: The bulky thiophene-sulfonyl group complicates coupling reactions, often requiring extended reaction times or elevated temperatures.
-
Racemization: The chiral center at the ethyl bridge necessitates careful control of reaction conditions to prevent epimerization .
Physicochemical Properties
Hydrogen-Bonding Capacity
With 11 hydrogen bond acceptors and 1 donor, the molecule can engage in extensive intermolecular interactions, which may enhance binding to protein targets . The polar sulfonamide and sulfonyl groups contribute to a high polar surface area (89.36 Ų), aligning with Lipinski’s rule for drug-likeness.
| Compound Class | α-Glucosidase IC₅₀ | Acetylcholinesterase IC₅₀ |
|---|---|---|
| Benzodioxine-sulfonamides | 12–45 μM | >100 μM |
| Acarbose (Control) | 32 μM | N/A |
Antimicrobial Activity
Sulfonamides are historically significant as antibacterial agents, inhibiting dihydropteroate synthase in folate synthesis. While direct data on this compound are lacking, its structural similarity to known antimicrobial sulfonamides suggests possible activity against Gram-positive bacteria .
Computational and In Silico Insights
Molecular Docking Studies
Docking simulations of analogous compounds reveal strong interactions with the α-glucosidase active site, particularly via hydrogen bonds between the sulfonamide oxygen atoms and residues ASP68 and ARG212 . The thiophene rings engage in hydrophobic interactions with VAL109 and PHE157, stabilizing the enzyme-inhibitor complex.
ADMET Predictions
-
Absorption: Moderate intestinal absorption predicted due to balanced logP and molecular weight <500 g/mol.
-
Metabolism: Susceptible to cytochrome P450-mediated oxidation at the thiophene rings .
-
Toxicity: Low acute toxicity anticipated, but sulfonamide-related hypersensitivity reactions remain a concern.
Future Research Directions
-
Biological Profiling: Comprehensive in vitro testing against enzyme targets (e.g., α-glucosidase, acetylcholinesterase) and microbial strains.
-
Synthetic Optimization: Development of asymmetric synthesis routes to isolate enantiomers and evaluate their individual bioactivities.
-
Solubility Enhancement: Formulation studies using cyclodextrins or nanoparticulate systems to improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume